5-Deoxy-D-xylulose 1-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

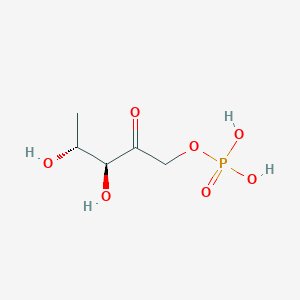

5-Deoxy-D-xylulose 1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11O7P and its molecular weight is 214.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Isoprenoid Biosynthesis

5-Deoxy-D-xylulose 1-phosphate is the substrate for several key enzymes in the MEP pathway, which is responsible for producing isoprenoid precursors such as isopentenyl diphosphate and dimethylallyl diphosphate. These precursors are essential for the synthesis of terpenoids, which include a vast array of natural products with pharmaceutical significance.

Key Enzymatic Reactions

- 1-Deoxy-D-xylulose 5-phosphate Synthase (DXPS) : This enzyme catalyzes the first and rate-limiting step of the MEP pathway, converting pyruvate and glyceraldehyde-3-phosphate into this compound. Its activity is crucial for the overall flux through this biosynthetic route .

- 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) : This enzyme further processes this compound into 2-C-methyl-D-erythritol 4-phosphate, marking another critical step in isoprenoid biosynthesis .

Antimicrobial Targets

The MEP pathway is absent in humans but present in many pathogenic bacteria, making it an attractive target for developing novel antibiotics. The enzymes involved, particularly DXPS and DXR, have been identified as promising targets for drug discovery efforts aimed at treating infections caused by antibiotic-resistant strains.

- Inhibition Studies : Research has shown that specific inhibitors of DXR can effectively combat pathogens such as Escherichia coli and Mycobacterium tuberculosis. For instance, fosmidomycin has demonstrated potent antibacterial activity against Gram-negative bacteria and significant antimalarial effects .

- High-Throughput Screening : A high-throughput screening approach has been developed to identify inhibitors of DXR, highlighting its potential as a drug target against resistant bacterial strains .

Antimalarial Research

The MEP pathway's role in Plasmodium falciparum, the causative agent of malaria, underscores the importance of this compound in antimalarial drug development. The enzyme DXPS is critical for isoprenoid synthesis in this parasite.

- Structural Studies : Recent cryo-electron microscopy studies have elucidated the structure of PfDXPS, revealing unique features that could inform inhibitor design . Understanding these structural characteristics aids in developing targeted therapies against malaria.

Case Studies

Eigenschaften

CAS-Nummer |

16709-34-5 |

|---|---|

Molekularformel |

C5H11O7P |

Molekulargewicht |

214.11 g/mol |

IUPAC-Name |

[(3S,4R)-3,4-dihydroxy-2-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h3,5-6,8H,2H2,1H3,(H2,9,10,11)/t3-,5+/m1/s1 |

InChI-Schlüssel |

AVEHMJVDRGMBHD-WUJLRWPWSA-N |

SMILES |

CC(C(C(=O)COP(=O)(O)O)O)O |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)COP(=O)(O)O)O)O |

Kanonische SMILES |

CC(C(C(=O)COP(=O)(O)O)O)O |

Synonyme |

5-deoxy-D-xylulose 1-phosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.